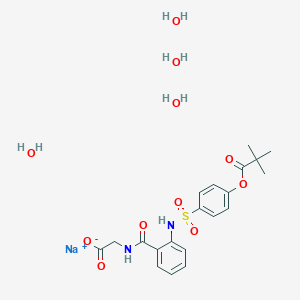
Carbenoxolone disodium salt
Übersicht
Beschreibung
Carbenoxolone disodium salt is a water-soluble disodium salt of glycyrrhetinic acid hemisuccinate. It is a glucocorticoid compound and a metabolite of glycyrrhizinic acid, which is derived from licorice root. This compound is known for its anti-inflammatory properties and its ability to inhibit gap junction communication. It is often used in neuroscience research as a gap junction inhibitor and has a noted binding affinity for albumin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbenoxolone disodium salt is synthesized from glycyrrhetinic acid through a series of chemical reactions. The process involves the hemisuccination of glycyrrhetinic acid, followed by the neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the desired quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Carbenoxolon-Dinatriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Carbenoxolon kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Substitution: Carbenoxolon kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können je nach der gewünschten Substitutionsreaktion verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene carboxylierte Derivate ergeben, während die Reduktion hydroxylierte Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Carbenoxolon-Dinatriumsalz hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.
Biologie: Carbenoxolon wird verwendet, um die Gap-Junction-Kommunikation und ihre Hemmung in zellulären Systemen zu untersuchen.
Medizin: Es wurde auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Geschwüren und anderen entzündlichen Erkrankungen untersucht.
Industrie: Carbenoxolon wird bei der Formulierung bestimmter pharmazeutischer Produkte und als Promotor für die nasale Absorption von Insulin verwendet
5. Wirkmechanismus
Carbenoxolon-Dinatriumsalz übt seine Wirkungen aus, indem es das Enzym 11-beta-Hydroxysteroid-Dehydrogenase hemmt, das an der Umwandlung von inaktivem Cortison in aktives Cortisol beteiligt ist. Diese Hemmung führt zu einer Abnahme des Cortisolspiegels, was wiederum die Entzündung reduziert. Zusätzlich blockiert Carbenoxolon die Gap-Junction-Kommunikation, indem es Connexin-Proteine hemmt, die für die Zell-Zell-Kommunikation unerlässlich sind .
Ähnliche Verbindungen:
Glycyrrhetinsäure: Die Stammverbindung, aus der Carbenoxolon gewonnen wird.
Glycyrrhizin: Ein weiterer Metabolit der Glycyrrhetinsäure mit ähnlichen entzündungshemmenden Eigenschaften.
Cortison: Ein Glukokortikoid mit entzündungshemmenden Wirkungen, aber unterschiedlichen Wirkmechanismen.
Einzigartigkeit: Carbenoxolon-Dinatriumsalz ist einzigartig in seiner doppelten Fähigkeit, sowohl die 11-beta-Hydroxysteroid-Dehydrogenase als auch die Gap-Junction-Kommunikation zu hemmen. Diese doppelte Hemmung macht es zu einem wertvollen Werkzeug sowohl in der biochemischen Forschung als auch in potenziellen therapeutischen Anwendungen .
Wirkmechanismus
Carbenoxolone disodium salt exerts its effects by inhibiting the enzyme 11-beta-hydroxysteroid dehydrogenase, which is involved in the conversion of inactive cortisone to active cortisol. This inhibition leads to a decrease in cortisol levels, which in turn reduces inflammation. Additionally, carbenoxolone blocks gap junction communication by inhibiting connexin proteins, which are essential for cell-to-cell communication .
Vergleich Mit ähnlichen Verbindungen
Glycyrrhetinic Acid: The parent compound from which carbenoxolone is derived.
Glycyrrhizin: Another metabolite of glycyrrhetinic acid with similar anti-inflammatory properties.
Cortisone: A glucocorticoid with anti-inflammatory effects but different mechanisms of action.
Uniqueness: Carbenoxolone disodium salt is unique in its dual ability to inhibit both 11-beta-hydroxysteroid dehydrogenase and gap junction communication. This dual inhibition makes it a valuable tool in both biochemical research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
disodium;10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQENDLAVTKRQMS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48Na2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7421-40-1 | |
| Record name | Carbenoxolone disodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[2-(12-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate](/img/structure/B7818701.png)
